Roquefortine C

Vue d'ensemble

Description

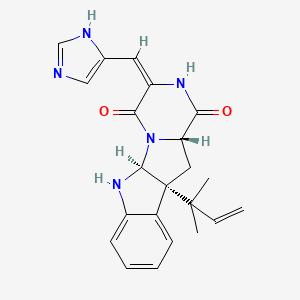

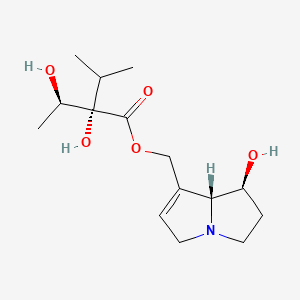

La roquefortine C est une mycotoxine appartenant à une classe de 2,5-dikétopiperazines naturelles. Elle est produite par divers champignons, en particulier les espèces du genre Penicillium. La this compound a été isolée pour la première fois d'une souche de Penicillium roqueforti, une espèce utilisée commercialement dans la maturation des fromages à veines bleues tels que le Roquefort, le Bleu danois, le Stilton et le Gorgonzola . Ce composé est une mycotoxine cyclodipeptidique dérivée du cyclodipeptide (tryptophane-déhydro-histidine) et est un métabolite fongique relativement courant .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Roquefortine C primarily targets mammalian cytochrome P450 enzymes . It also reportedly possesses bacteriostatic activity against gram-positive bacteria , but only in those organisms containing haemoproteins .

Mode of Action

This compound interacts with its targets by inhibiting the growth of gram-positive organisms containing hemins . The mechanisms underlying its toxicity and metabolism have been investigated by studying its interaction with mammalian cytochrome P450 enzymes .

Biochemical Pathways

This compound biosynthesis begins with the condensation of L-tryptophane and L-histidine to form a cyclodipeptide with a diketopiperazine ring by the action of a nonribosomal peptide synthetase (NRPS), named roquefortine dipeptide synthetase (RDS) . This cyclodipeptide is then either dehydrogenated to cyclodehydroHis-Trp or prenylated by the Rpt prenyltransferase to roquefortine D . When the dipeptide cyclodehydroHis-Trp is formed first, the subsequent prenylation reaction forms this compound .

Pharmacokinetics

It is known that this compound is a relatively common fungal metabolite produced by a number of penicillium species . It is soluble in ethanol, methanol, DMF or DMSO .

Result of Action

At high doses, this compound is classified as a toxic compound . Although it is a potent neurotoxin at high doses, at low concentrations of 0.05 to 1.47 mg/kg that occur in domestic cheeses, it was found to be "safe for the consumer" .

Action Environment

This compound is considered one of the most important fungal contaminants of carbonated beverages, beer, wine, meats, cheese, and bread . The production and action of this compound can be influenced by the environment in which the Penicillium species are grown. For example, it was first isolated from a strain of Penicillium roqueforti, a species commercially used as a source of proteolytic and lipolytic enzymes during maturation of the blue-veined cheeses .

Analyse Biochimique

Biochemical Properties

Roquefortine C interacts with various enzymes and proteins. The mechanisms underlying its toxicity and metabolism have been investigated by studying its interaction with mammalian cytochrome P450 enzymes . In addition to these toxic properties, this compound reportedly possesses bacteriostatic activity against gram-positive bacteria, but only in those organisms containing haemoproteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is considered one of the most important fungal contaminants of carbonated beverages, beer, wine, meats, cheese, and bread . At high doses, this compound is classified as a toxic compound . Although it is a potent neurotoxin at high doses, at low concentrations of 0.05 to 1.47 mg/kg that occur in domestic cheeses, it was found to be "safe for the consumer" .

Molecular Mechanism

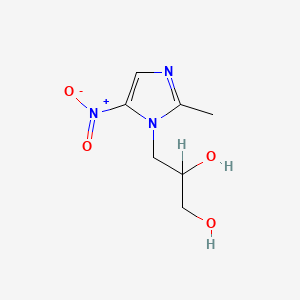

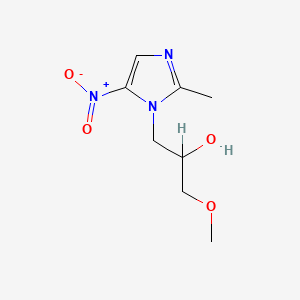

This compound exerts its effects at the molecular level through various mechanisms. It contains the unusual E-dehydrohistidine moiety, a system that typically undergoes facile isomerization under acidic, basic, or photochemical conditions to isothis compound, the 3,12 double-bond Z-isomer of this compound . Isothis compound is not a natural product and in contrast to this compound does not bind iron .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Silencing of the rds or rpt genes by the RNAi strategy reduced this compound production by 50% , confirming the involvement of these two key genes in roquefortine biosynthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, this compound is classified as a toxic compound . Although it is a potent neurotoxin at high doses, at low concentrations of 0.05 to 1.47 mg/kg that occur in domestic cheeses, it was found to be "safe for the consumer" .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is derived from the diketopiperazine cyclo(Trp-dehydro-His) and is a relatively common fungal metabolite produced by a number of Penicillium species .

Méthodes De Préparation

La roquefortine C est principalement produite par les espèces de Penicillium par l'intermédiaire d'une voie biosynthétique impliquant une synthétase de peptides non ribosomique dimodulaire. La biosynthèse commence par la condensation de la L-tryptophane et de la L-histidine pour former un cyclodipeptide avec un cycle de dikétopiperazine . Ce cyclodipeptide est ensuite prénylé par la prényltransférase de la roquefortine pour former la roquefortine D, qui est ensuite déshydrogénée en this compound par une oxygénase P450 . Les méthodes de production industrielle consistent à optimiser les conditions de fermentation des espèces de Penicillium afin de maximiser le rendement en this compound .

Analyse Des Réactions Chimiques

La roquefortine C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle contient une partie E-déhydrohistidine inhabituelle, qui subit généralement une isomérisation facile dans des conditions acides, basiques ou photochimiques pour former de l'isothis compound . Les réactifs et les conditions communs utilisés dans ces réactions comprennent les acides forts, les bases et l'exposition à la lumière. Les principaux produits formés à partir de ces réactions comprennent l'isothis compound, qui est l'isomère Z-3,12 double liaison de la this compound .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique dans divers domaines :

Industrie : La this compound est considérée comme l'un des contaminants fongiques les plus importants des boissons gazeuses, de la bière, du vin, des viandes, du fromage et du pain.

Mécanisme d'action

Le mécanisme d'action exact de la this compound n'est pas entièrement élucidé, mais il est connu pour interagir avec les enzymes du cytochrome P450 chez les mammifères . Cette interaction affecte le métabolisme de divers composés dans l'organisme. La this compound inhibe également la synthèse des protéines, de l'ARN et de l'ADN bactériens, ce qui contribue à son activité bactériostatique .

Comparaison Avec Des Composés Similaires

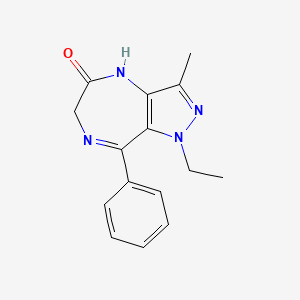

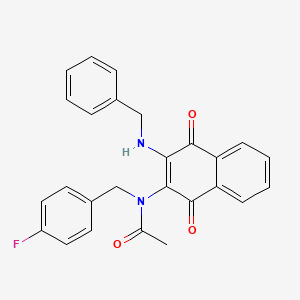

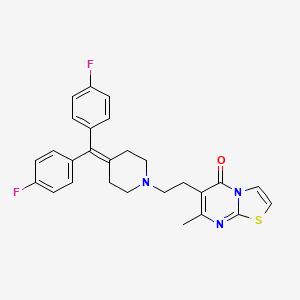

La roquefortine C fait partie d'un groupe d'alcaloïdes indoliques prénylés, qui comprennent la glandicoline, la mélégrine, la néoxaline et l'acétylaszonalénine . Ces composés partagent une voie biosynthétique et des caractéristiques structurelles similaires, mais ils diffèrent par leurs activités biologiques spécifiques et leurs profils de toxicité. Par exemple, la mélégrine aurait une cytotoxicité contre diverses lignées cellulaires cancéreuses, tandis que la néoxaline est connue pour ses effets inhibiteurs sur la polymérisation de la tubuline . La this compound est unique en raison de son interaction spécifique avec les enzymes du cytochrome P450 et de son activité bactériostatique contre les bactéries Gram-positives .

Propriétés

Key on ui mechanism of action |

Roquefortine interaction with rat and human liver cytochromes P450 was monitored by difference UV-vis spectroscopy. It was found to interact with different forms of the cytochromes, giving rise to a type II difference spectrum, characteristic of the binding of an amino function to the heme iron. Roquefortine exhibited high affinity for microsomes from rats treated with various inducers, the K(s) values being in the range 0.2-8 microM. Similar results were observed with human P450 enzymes 1A1, 1A2, 2D6, and 3A4. Roquefortine had no effect on NAPDH cytochrome c reductase. Therefore, inhibition of NADPH consumption was observed using various rat liver microsomes alone or in the presence of 100 microM testosterone in the case of dexamethasone (DEX)-rat microsomes. Enzymatic inhibition was studied in terms of P450 3A activities, i.e., testosterone 6beta-hydroxylase (IC(50) around 10 microM) or bromocriptine metabolism (IC(50) > 50 microM) using DEX-rat liver microsomes or P450 3A4, benzphetamine N-demethylase using phenobarbital-rat liver microsomes (IC(50) > 30 microM), and ethoxyresorufin metabolism using 3-methylcholanthrene-rat liver microsomes (IC(50) 0.1 microM), P450 1A1, and 1A2. Roquefortine was compared with compounds of similar structure: cyclo(Phe-His), cyclo(Phe-dehydroHis), cyclo(Trp-His), phenylahistin. These studies indicate that the =N- imidazole moiety coordinates with the heme iron, and suggest that the dehydroHis moiety and the presence of a fused tetracycle play an important part in roquefortine inhibitory power. |

|---|---|

Numéro CAS |

58735-64-1 |

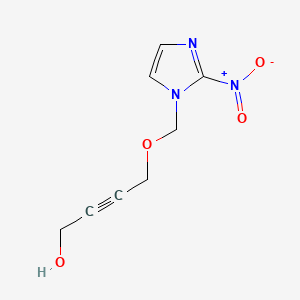

Formule moléculaire |

C22H23N5O2 |

Poids moléculaire |

389.4 g/mol |

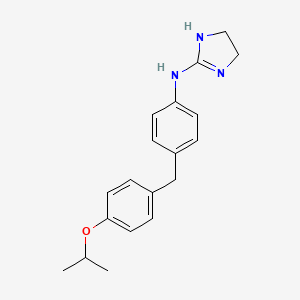

Nom IUPAC |

(4E)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+ |

Clé InChI |

SPWSUFUPTSJWNG-CXUHLZMHSA-N |

SMILES |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

SMILES isomérique |

CC(C)(C=C)C12CC3C(=O)N/C(=C/C4=CN=CN4)/C(=O)N3C1NC5=CC=CC=C25 |

SMILES canonique |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

Apparence |

Solid powder |

melting_point |

202-205 °C 195 - 200 °C |

Key on ui other cas no. |

58735-64-1 |

Description physique |

Solid; [MSDSonline] Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

isoroquefortine C roquefortin roquefortine roquefortine C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)